dimethyl 3,3'-((((2-(2-methyl-1H-indol-3-yl)ethyl)azanediyl)bis(methylene))bis(4,1-phenylene))(2E,2'E)-diacrylate

Description

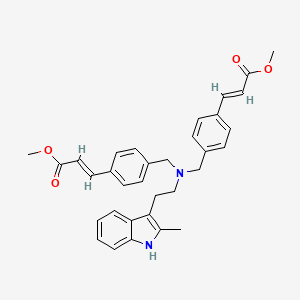

Dimethyl 3,3'-((((2-(2-methyl-1H-indol-3-yl)ethyl)azanediyl)bis(methylene))bis(4,1-phenylene))(2E,2'E)-diacrylate is a complex organic compound with the molecular formula C₃₃H₃₄N₂O₄ and a molecular weight of 522.65 g/mol . Its structure features two trans-configured acrylate groups (2E,2'E) linked via a bis(methylene) bridge connected to an azanediyl (–N–) center. The azanediyl group is further substituted with a 2-(2-methyl-1H-indol-3-yl)ethyl moiety, introducing an indole ring system. Indole derivatives are notable for their biological relevance, including roles in drug discovery and materials science due to their aromaticity and hydrogen-bonding capabilities .

Properties

IUPAC Name |

methyl (E)-3-[4-[[[4-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]methyl-[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N2O4/c1-24-29(30-6-4-5-7-31(30)34-24)20-21-35(22-27-12-8-25(9-13-27)16-18-32(36)38-2)23-28-14-10-26(11-15-28)17-19-33(37)39-3/h4-19,34H,20-23H2,1-3H3/b18-16+,19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCSIYCHPQYMAL-YWNVXTCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=C(C=C3)C=CC(=O)OC)CC4=CC=C(C=C4)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=C(C=C3)/C=C/C(=O)OC)CC4=CC=C(C=C4)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Dimethyl 3,3'-((((2-(2-methyl-1H-indol-3-yl)ethyl)azanediyl)bis(methylene))bis(4,1-phenylene))(2E,2'E)-diacrylate is a complex organic compound that has garnered attention in various fields of biological research. Its structure suggests potential applications in medicinal chemistry due to the presence of indole and acrylate moieties, which are known for their diverse biological activities.

Chemical Structure

The compound can be represented by the following structural formula:

This structure consists of an indole derivative linked to a bis(methylene) group and two acrylate functionalities, which may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have suggested that compounds containing indole derivatives exhibit significant anticancer properties. The indole ring is known to interact with various cellular pathways involved in cancer progression, including apoptosis and cell cycle regulation.

- A specific study demonstrated that related indole derivatives showed inhibition of tumor growth in xenograft models, indicating potential therapeutic applications in oncology .

-

Antimicrobial Properties :

- The acrylate moiety is known for its ability to form covalent bonds with nucleophiles, which may enhance the antimicrobial efficacy of the compound. Research has shown that similar compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- A related study highlighted that derivatives with similar structures displayed significant inhibition against Staphylococcus aureus and Escherichia coli .

-

Neuroprotective Effects :

- Indole derivatives have been implicated in neuroprotection due to their ability to modulate neurotransmitter systems and reduce oxidative stress. Preliminary studies suggest that compounds like this compound may also exhibit protective effects against neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Broad-spectrum activity against bacteria | |

| Neuroprotective | Reduction of oxidative stress |

Table 2: Comparison with Related Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| Dimethyl Compound | High | High | Potential |

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of various indole derivatives in vitro and in vivo. The results indicated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacterial strains. It demonstrated an MIC (minimum inhibitory concentration) value of 32 µg/mL against E. coli and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

Indole vs. Phenyl Substituents: The target compound’s indole group distinguishes it from phenyl-substituted analogs (e.g., ). Indoles are known for π-π stacking and hydrogen-bonding interactions, which may enhance binding to biological targets compared to phenyl groups .

Acrylate Configuration : All compounds share E-configured acrylates , critical for maintaining planar geometry and conjugation, which influence electronic properties and reactivity .

Functional Group Diversity : The formyl group in DNDT enables covalent bonding in composite materials, whereas the pyrazolone derivative’s diazene group facilitates metal coordination.

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The phenyl-substituted acrylate in forms C–H⋯O hydrogen-bonded dimers , stabilizing its crystal lattice. In contrast, the pyrazolone derivative lacks classical intermolecular interactions, suggesting weaker solid-state cohesion.

- The target compound’s indole group may promote stronger hydrogen bonding compared to phenyl analogs, though crystallographic data are unavailable for confirmation .

Key Observations :

- The target compound’s indole group aligns with trends in drug discovery, where indole derivatives often exhibit antimicrobial or anticancer properties .

- DNDT’s formyl group enables covalent modification of materials like graphene oxide, highlighting acrylates’ versatility in polymer chemistry.

- The pyrazolone derivative’s metal complexes underscore the role of ligand design in tuning DNA interaction, a feature less explored in indole-acrylate hybrids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.